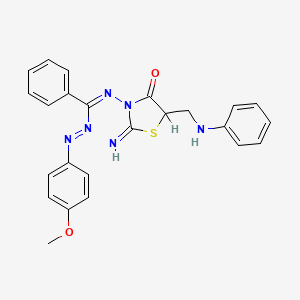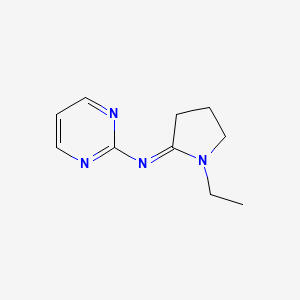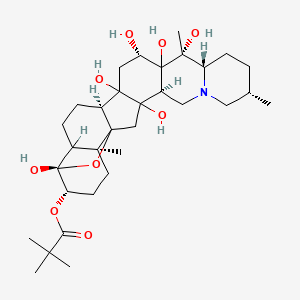
3,5-Diethylhydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethylhydantoin is an organic compound belonging to the hydantoin family. Hydantoins are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms. This compound is characterized by the presence of ethyl groups at the 3 and 5 positions of the hydantoin ring. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diethylhydantoin can be synthesized through several methods. One common approach involves the reaction of α-amino methyl esters with 1,1′-carbonyldiimidazole (CDI) or alkyl isocyanates . Another method includes the cyclization of ureido derivatives of amino esters, which can be prepared by reacting amino esters with isocyanates . These reactions typically occur under mild conditions and can be facilitated by mechanochemistry, which involves grinding the reactants together.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups at the 3 and 5 positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: DBDMH is commonly used as an oxidizing agent under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used to substitute the ethyl groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DBDMH can yield brominated derivatives, while reduction with lithium aluminum hydride can produce the corresponding alcohols.
Scientific Research Applications
3,5-Diethylhydantoin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diethylhydantoin involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death . The compound can also act as an inhibitor of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Diiodo-5,5-Dimethylhydantoin: This compound is similar in structure but contains iodine atoms instead of ethyl groups.
1,3-Dibromo-5,5-Dimethylhydantoin: This compound contains bromine atoms and is used as an oxidizing agent.
Hydantoin: The parent compound of the hydantoin family, which lacks the ethyl groups present in 3,5-Diethylhydantoin.
Uniqueness
This compound is unique due to the presence of ethyl groups at the 3 and 5 positions, which can influence its reactivity and biological activity. This structural modification can enhance its antimicrobial properties and make it a valuable compound for various applications.
Properties
CAS No. |
28346-25-0 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3,5-diethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-5-6(10)9(4-2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11) |
InChI Key |
NBSJJUUNMKEGCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)


